Ethiprole

Environmental fate Photodegradation Aquatic toxicology

Ethiprole (CAS 181587-01-9) critically diverges from fipronil via its ethylsulfinyl substituent: photodegradation lacks desulfinylation, avoiding the persistent neurotoxic desulfinyl photoproduct; aquatic photochemical half-life is 2.7× longer. Water solubility of 9.2 mg/L (4.8× fipronil) enables superior suspension concentrates with reduced organic solvent demand. High cross-resistance (47–100×) in fipronil-resistant Nilaparvata lugens mandates prior resistance monitoring. Procure for rice/sugarcane programs where fipronil resistance has not been established.

Molecular Formula C13H9Cl2F3N4OS
Molecular Weight 397.2 g/mol
CAS No. 181587-01-9
Cat. No. B1671408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthiprole
CAS181587-01-9
SynonymsEthiprole;  Kirappu; 
Molecular FormulaC13H9Cl2F3N4OS
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESCCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N
InChIInChI=1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3
InChIKeyFNELVJVBIYMIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethiprole (CAS 181587-01-9) Procurement: Core Identity and Baseline Differentiation from Fipronil


Ethiprole (CAS 181587-01-9) is a phenylpyrazole insecticide that acts as a noncompetitive antagonist of the GABA-gated chloride channel [1]. It differs structurally from the major phenylpyrazole fipronil only in an ethylsulfinyl substituent replacing the trifluoromethylsulfinyl moiety, resulting in distinct photochemical, metabolic, and physicochemical properties [2]. This single substituent difference is the basis for quantifiable differentiation in environmental fate, mammalian metabolism, and resistance profile relative to its closest analog.

Why Ethiprole Cannot Be Treated as a Simple Fipronil Generic: Critical Procurement Implications


Despite sharing the phenylpyrazole core, ethiprole's ethylsulfinyl substituent fundamentally alters its photodegradation pathway, metabolic conversion rate in mammals, and cross-resistance susceptibility [1]. Fipronil-resistant insect populations exhibit 47- to 100-fold cross-resistance to ethiprole, while the photochemical half-life in aquatic environments is 2.7 times longer than fipronil [2]. These quantitative divergences mean that substituting one for the other without accounting for these differences can lead to efficacy failure, environmental persistence miscalculations, or unexpected toxicological outcomes. The following evidence guide provides the precise, measurable parameters that define ethiprole's unique procurement profile.

Ethiprole (181587-01-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Fipronil and Phenylpyrazole Analogs


Aquatic Photochemical Half-Life: 2.7-Fold Longer Persistence Than Fipronil

Ethiprole exhibits a significantly extended environmental persistence in aquatic systems compared to fipronil. Under identical experimental conditions, the photochemical half-life (t1/2) of ethiprole was determined to be 2.7 times that of fipronil [1]. This quantitative difference directly impacts environmental risk assessment, re-application intervals, and regulatory compliance considerations.

Environmental fate Photodegradation Aquatic toxicology

Metabolic Sulfone Formation: Accelerated CYP3A4-Mediated Conversion in Mammals Relative to Fipronil

Ethiprole undergoes more rapid metabolic sulfone formation than fipronil in mammalian systems. This difference was quantified in human expressed CYP3A4 in vitro and confirmed in vivo in mouse brain and liver [1]. The accelerated conversion to the sulfone metabolite has implications for both selective toxicity and the duration of systemic exposure.

Mammalian metabolism CYP3A4 Toxicokinetics

Photodegradation Pathway Divergence: Oxidative vs. Desulfinylative Fate

When exposed to sunlight as a thin film, ethiprole undergoes oxidation (major), reduction, and desethylsulfinylation but critically does not undergo desulfinylation. In contrast, the major photoreaction for fipronil is desulfinylation [1]. This mechanistic divergence determines the identity and persistence of environmental degradation products, which can have different toxicological profiles.

Photochemistry Environmental fate Degradation pathway

Cross-Resistance Magnitude: 47- to 100-Fold in Fipronil-Resistant Nilaparvata lugens

In field populations of the planthopper Nilaparvata lugens exhibiting 23.8- to 43.3-fold resistance to fipronil, cross-resistance to ethiprole was substantially higher, ranging from 47.1- to 100.9-fold [1]. In contrast, cross-resistance to butene-fipronil (another phenylpyrazole analog) was only 3.4- to 8.1-fold, indicating that ethiprole shares a resistance mechanism more closely with fipronil than other analogs.

Insecticide resistance Cross-resistance Nilaparvata lugens

Physicochemical Property Differentiation: Lower Lipophilicity and Higher Aqueous Solubility

Ethiprole exhibits distinct physicochemical parameters compared to fipronil. Ethiprole has a logP of 2.9 at 20°C and a water solubility of 9.2 mg/L at 20°C . Fipronil, in contrast, has a higher logP of approximately 4.0 and lower water solubility of about 1.9 mg/L [1]. These differences influence formulation requirements, soil mobility, and bioavailability.

Physicochemical properties LogP Water solubility

Ethiprole (CAS 181587-01-9) Evidence-Based Application Scenarios for Procurement and Research Use


Integrated Pest Management Where Reduced Environmental Persistence of Degradates is Critical

Ethiprole's photodegradation pathway lacks desulfinylation, avoiding the formation of the persistent and neurotoxic desulfinyl photoproduct associated with fipronil [1]. This makes ethiprole a preferable choice in scenarios where minimizing long-lived, toxic degradates is a priority, such as in sensitive aquatic ecosystems or in rotational programs aiming to reduce environmental load.

Fipronil-Susceptible Pest Populations in Rice and Sugarcane

Ethiprole demonstrates insecticidal potency comparable to fipronil against susceptible pest populations [1] and is marketed for use in rice and sugarcane [2]. However, the high cross-resistance (47- to 100-fold) in fipronil-resistant Nilaparvata lugens [3] dictates that its use should be restricted to areas where fipronil resistance has not been established, making resistance monitoring an essential prerequisite for procurement.

Research on Phenylpyrazole Structure-Activity and Metabolic Fate

The single substituent difference (ethylsulfinyl vs. trifluoromethylsulfinyl) between ethiprole and fipronil provides a precise chemical probe for investigating structure-activity relationships in GABA receptor pharmacology, differential CYP3A4 metabolism [1], and photochemical degradation mechanisms. Ethiprole's distinct metabolic and photochemical profile makes it an essential reference compound for studies on selective toxicity and environmental fate of phenylpyrazoles.

Formulation Development Leveraging Enhanced Water Solubility

Ethiprole's water solubility of 9.2 mg/L at 20°C—approximately 4.8 times that of fipronil—and its lower logP of 2.9 [1] offer formulation advantages for certain suspension concentrates and seed treatments where higher aqueous dispersibility is desired. This physicochemical differentiation can be exploited to develop formulations with improved handling characteristics or reduced organic solvent requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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